molecular formula C26H38O2 B1241368 Tocotrienol CAS No. 6829-55-6

Tocotrienol

Cat. No. B1241368
CAS RN: 6829-55-6
M. Wt: 382.6 g/mol
InChI Key: GJJVAFUKOBZPCB-ZGRPYONQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Any of the four forms, alpha, beta, gamma and delta, of a member of the vitamin E family, with potential hypocholesterolemic, antithrombotic, antioxidant, immunomodulating and antineoplastic activities. Tocotrienol inhibits the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, thereby lowering cholesterol levels. In addition, tocotrienol acts through multiple signal transduction pathways to induce cell cycle arrest and caspase-mediated apoptosis, and to decrease tumor cell proliferation. In addition, this agent may inhibit angiogenesis through the blockage of vascular endothelial growth factor receptor (VEGFR) and the subsequent inhibition of tumor cell-induced vessel formation. Also, this agent prevents free radical formation and inhibits lipid peroxidation, thereby preventing DNA cell damage. Tocotrienol farnesyl isoprenoid side chains contain 3 double bonds, which are absent in tocopherols, likely contribute to its anti-cancer activities.
Tocotrienol has been investigated for the treatment of Cholesterol Lowering.
Natural analogs of TOCOPHEROLS exhibiting antioxidant activity. These tocol derivatives and isomers contain a benzopyran ring and an unsaturated isoprenoid side chain.

Scientific Research Applications

Cardiovascular Health

Tocotrienol, a member of the vitamin E family, has garnered attention in scientific research for its potential health benefits. Despite mixed results, some studies suggest tocotrienol supplements might influence cardiovascular health markers. For instance, one study found that supplementation with tocotrienol-rich fraction (TRF25) from rice bran could significantly lower serum total and LDL-cholesterol levels in hypercholesterolemic humans, suggesting its potential in managing cardiovascular disease risks (Qureshi et al., 2002). However, other research indicates that supplementation with different tocotrienol compositions did not significantly impact blood lipids, fasting blood glucose, or oxidative stress markers in healthy hypercholesterolemic men and women (Mustad et al., 2002).

Neuroprotective Properties

Studies have also explored tocotrienol's neuroprotective properties. One clinical investigation found that mixed tocotrienols could attenuate the progression of white matter lesions (WMLs) in humans, which are considered markers of cerebral small vessel disease and neurodegeneration. The study suggested that tocotrienol supplementation might have protective activity against WMLs (Gopalan et al., 2014).

Diabetes Management

In the context of diabetes, tocotrienol-rich vitamin E from palm oil, known as Tocovid, demonstrated the potential to ameliorate diabetic nephropathy, a common complication of diabetes, through its antioxidant, antihyperglycemic, and anti-inflammatory properties. Although the study primarily showed a significant reduction in serum creatinine levels, it indicates the potential role of tocotrienol supplementation in diabetes management (Tan et al., 2018).

Dermatological Applications

Tocotrienol has also been studied for its dermatological benefits. Research indicates that tocotrienol supplementation can promote hair growth in individuals experiencing hair loss. The antioxidant properties of tocotrienols, reducing lipid peroxidation and oxidative stress in the scalp, were considered a possible mechanism for this effect (Beoy et al., 2010).

Safety and Tolerability

Regarding safety, tocotrienol supplementation has been generally well-tolerated in various studies. A trial assessing the safety of tocotrienol supplementation in subjects with metabolic syndrome reported no significant adverse effects on hematologic parameters and liver function, suggesting its safety and tolerance (Gan et al., 2016).

properties

CAS RN

6829-55-6

Product Name

Tocotrienol

Molecular Formula

C26H38O2

Molecular Weight

382.6 g/mol

IUPAC Name

2-methyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h9,11,13-15,19,27H,6-8,10,12,16-18H2,1-5H3/b21-11+,22-13+

InChI Key

GJJVAFUKOBZPCB-ZGRPYONQSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCC1(CCC2=C(O1)C=CC(=C2)O)C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C

Other CAS RN

6829-55-6

synonyms

Tocotrienol
Tocotrienols

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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